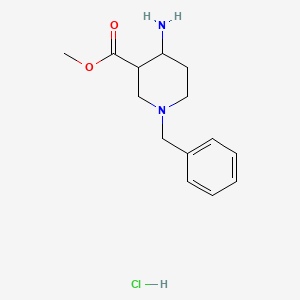

Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16549101

Molecular Formula: C14H21ClN2O2

Molecular Weight: 284.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21ClN2O2 |

|---|---|

| Molecular Weight | 284.78 g/mol |

| IUPAC Name | methyl 4-amino-1-benzylpiperidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C14H20N2O2.ClH/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H |

| Standard InChI Key | JDJLOUBQBCYCEN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CN(CCC1N)CC2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride, reflects its structural components:

-

Piperidine backbone: A six-membered nitrogen-containing ring.

-

Benzyl group: Attached to the nitrogen at position 1, contributing hydrophobic interactions.

-

Amino group: At position 4, enabling hydrogen bonding with biological targets.

-

Methyl ester: At position 3, influencing metabolic stability.

The SMILES notation (COC(=O)C1CN(CCC1N)CC2=CC=CC=C2.Cl) and InChIKey (JDJLOUBQBCYCEN-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry.

Table 1: Comparative Analysis of Related Piperidine Derivatives

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with piperidine precursors. Key steps include:

-

Esterification: Thionyl chloride (SOCl₂) reacts with carboxylic acids to form methyl esters, as demonstrated in general piperidine synthesis protocols .

-

Benzylation: Introduction of the benzyl group via nucleophilic substitution or reductive amination.

-

Amination: Selective introduction of the amino group at position 4, often using ammonia or protected amines.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Reaction conditions (e.g., solvent choice, temperature) critically influence yields. For example, hydrogenation reactions under argon atmosphere ensure selective reduction of intermediates .

Purification and Analysis

-

Column chromatography is employed to isolate the compound from reaction mixtures.

-

Spectroscopic techniques:

-

¹H/¹³C NMR: Confirms structural integrity and substitution patterns.

-

IR spectroscopy: Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

-

Mass spectrometry: Validates molecular weight (m/z 284.78).

-

Mechanism of Action and Biological Activity

Target Interactions

The compound interacts with biological targets through:

-

Hydrogen bonding: The amino group engages with polar residues on enzymes or receptors.

-

Hydrophobic interactions: The benzyl group binds to non-polar pockets.

Antiproliferative Activity

Studies on piperidine derivatives reveal dose-dependent inhibition of cancer cell proliferation:

Table 2: Research Findings on Antiproliferative Effects

| Cell Line | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| Breast cancer | 12.3 | Tubulin polymerization inhibition | |

| Ovarian cancer | 18.7 | Apoptosis induction |

These effects are attributed to disruption of microtubule dynamics and activation of caspase pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume